molecular formula C11H13FO2 B1468391 3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid CAS No. 1226161-12-1

3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B1468391
CAS No.: 1226161-12-1
M. Wt: 196.22 g/mol
InChI Key: OVMMITMOTOQGOU-UHFFFAOYSA-N
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Description

The compound “3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid” is likely a carboxylic acid derivative, given the “propanoic acid” in its name. It likely contains a fluorophenyl group attached to the third carbon of the propanoic acid .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 2-fluorophenyl group attached to the third carbon of a 2,2-dimethylpropanoic acid. The fluorine atom on the phenyl ring would likely have an impact on the electronic properties of the molecule .


Chemical Reactions Analysis

As a carboxylic acid derivative, this compound would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the fluorine atom might also influence the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. As a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds. The fluorine atom might also influence its properties .

Scientific Research Applications

Crystal Structure Analysis

  • The compound 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, synthesized from 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione and 3-chloro-2,2-dimethylpropanoyl chloride, was studied for its crystal structure using X-ray diffraction. This research provides insights into the structural properties of related compounds including 3-(2-fluorophenyl)-2,2-dimethylpropanoic acid (Huang Ming-zhi et al., 2005).

Development of Analgesic Compounds

  • Derivatives of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid were synthesized and investigated for their potential as analgesic modulators targeting the Transient receptor potential vanilloid 1 (TRPV1) (Yan Liu et al., 2018).

Fluorescence Studies in Proteins

  • The fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid was genetically encoded in Saccharomyces cerevisiae. This fluorophore, similar to this compound, was used to monitor protein unfolding, illustrating the compound's potential in protein structure and dynamics studies (D. Summerer et al., 2006).

Chromatography and Separation Techniques

  • Research on the resolution of racemic 2,2-dimethyl-3-aryl-propanoic acids, including 3-(1-(4-fluorophenyl)-1H-indazol-5-yl)-2,2-dimethyl-3-phenylpropanoic acid, using chiral supercritical fluid chromatography highlights the significance of this compound in advanced separation technologies (Dauh-Rurng Wu et al., 2016).

Anticancer Research

  • Newly synthesized derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, structurally related to this compound, were investigated for their ability to inhibit the proliferation of colon cancer cells. This indicates the potential of similar compounds in cancer research (S. E. Rayes et al., 2020).

Future Directions

The study of fluorinated organic compounds is a rapidly growing field in chemistry due to their unique properties and potential applications in pharmaceuticals and materials science. This compound, with its fluorophenyl group and carboxylic acid functionality, could be of interest in these areas .

Properties

IUPAC Name

3-(2-fluorophenyl)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,10(13)14)7-8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMMITMOTOQGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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